N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C22H14Cl2N2O3. It is characterized by the presence of a benzofuran ring, a dichlorobenzoyl group, and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via an acylation reaction using 2,5-dichlorobenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to anti-inflammatory and analgesic effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
Uniqueness
N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to the specific positioning of the dichlorobenzoyl group, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C22H14Cl2N2O3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-14-5-10-18(24)17(12-14)21(27)25-15-6-8-16(9-7-15)26-22(28)20-11-13-3-1-2-4-19(13)29-20/h1-12H,(H,25,27)(H,26,28) |
InChI Key |
NFIFZGKQTKSKSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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